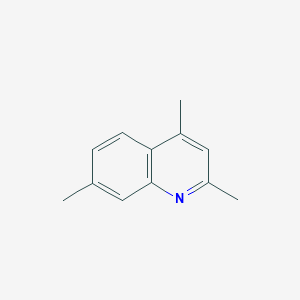

2,4,7-Trimethylquinoline

描述

Significance of Quinoline (B57606) Derivatives in Organic Synthesis and Applied Sciences

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This fundamental structure is a key building block in a multitude of synthetic organic reactions and finds widespread use across various scientific disciplines. numberanalytics.com The versatility of the quinoline scaffold allows for the development of a diverse array of derivatives with tailored properties. nih.gov

In the realm of organic synthesis , quinoline derivatives are instrumental as intermediates and building blocks for constructing more complex molecular architectures. nih.govresearchgate.net Their synthesis has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methodologies, including multicomponent reactions that offer high efficiency and atom economy. nih.govrsc.org

In applied sciences , the significance of quinoline derivatives is particularly pronounced. They form the core structure of many pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. numberanalytics.comresearchgate.netrsc.orgtandfonline.com Beyond medicine, these compounds are utilized in the manufacturing of dyes, pigments, and agrochemicals such as pesticides and herbicides. numberanalytics.comrsc.org The unique photophysical properties of certain quinoline derivatives also make them valuable in materials science for applications like sensors and luminescent materials. numberanalytics.comresearchgate.net

Scope and Focus of Research on 2,4,7-Trimethylquinoline

This article will specifically focus on the chemical compound This compound . The research scope is intentionally narrowed to provide a detailed and scientifically rigorous overview of this particular trimethyl-substituted quinoline. The subsequent sections will explore its synthesis, detailing established and convenient methods for its preparation. A thorough examination of its chemical and physical properties will be presented, supported by tabulated data. Furthermore, the article will cover the spectroscopic analysis of this compound, a crucial aspect for its characterization. Finally, the applications of this compound in chemical research will be discussed, highlighting its role as a precursor and a subject of study in its own right.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

71633-43-7 |

|---|---|

分子式 |

C12H13N |

分子量 |

171.24 g/mol |

IUPAC 名称 |

2,4,7-trimethylquinoline |

InChI |

InChI=1S/C12H13N/c1-8-4-5-11-9(2)7-10(3)13-12(11)6-8/h4-7H,1-3H3 |

InChI 键 |

BRKHLPFAYUUDQC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C)C |

产品来源 |

United States |

Synthetic Methodologies for 2,4,7 Trimethylquinoline and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Construction

The construction of the quinoline core can be achieved through various strategies, broadly categorized into classical condensation reactions and modern metal-mediated processes. Classical methods, such as the Combes synthesis, typically rely on the reaction of anilines with β-dicarbonyl compounds under strong acid catalysis. These methods are robust and utilize readily available starting materials. In contrast, contemporary approaches, including those employing transition metal oxidants like manganese(III) acetate, offer alternative pathways that operate through different mechanistic manifolds, often involving radical intermediates, which can provide access to unique substitution patterns or functional groups not easily obtained through classical routes.

The Combes quinoline synthesis, first reported in 1888, remains a direct and effective method for preparing 2,4-disubstituted quinolines. The synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone. For the specific synthesis of 2,4,7-trimethylquinoline, the required precursors are m-toluidine (B57737) (3-methylaniline) and acetylacetone (B45752) (2,4-pentanedione).

The mechanism of the Combes synthesis proceeds through a well-defined sequence of steps:

Enaminone Formation: The reaction initiates with the condensation of the arylamine (m-toluidine) and the β-diketone (acetylacetone). This acid- or base-catalyzed reaction forms a β-amino-α,β-unsaturated ketone, commonly known as an enaminone. In this specific case, the product is 4-((3-methylphenyl)amino)pent-3-en-2-one.

Intramolecular Cyclization: Under strong acidic conditions (e.g., concentrated sulfuric acid), the enaminone is protonated, activating it for an intramolecular electrophilic aromatic substitution. The protonated enaminone acts as the electrophile, attacking the electron-rich aniline (B41778) ring.

Dehydration and Aromatization: The resulting cyclized intermediate, a dihydroquinolinium species, subsequently undergoes dehydration to eliminate a molecule of water. This final step re-establishes aromaticity, yielding the stable quinoline ring system.

Regioselectivity: The critical factor in the synthesis of this compound from m-toluidine is the regioselectivity of the cyclization step. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The cyclization must occur at a position ortho to the amino group. With m-toluidine, there are two non-equivalent ortho positions (C2 and C6).

Path A (Favored): Cyclization at the C6 position (which is para to the methyl group) is electronically favored. The directing effects of the amino and methyl groups are cooperative, stabilizing the transition state for electrophilic attack at this position. This pathway leads to the formation of This compound .

Path B (Disfavored): Cyclization at the C2 position (which is ortho to the methyl group) is sterically hindered by the adjacent methyl group and electronically less favored. This pathway would lead to the isomeric 2,4,5-trimethylquinoline, which is typically observed as a minor product, if at all.

Therefore, the inherent electronic and steric properties of the m-toluidine substrate direct the reaction to selectively form the desired 7-methyl isomer.

The yield and purity of this compound obtained via the Combes synthesis are highly dependent on the reaction conditions. The primary variables are the nature of the acid catalyst, reaction temperature, and reaction time. Concentrated sulfuric acid is the most common catalyst, serving both to promote the cyclization and to act as a dehydrating agent. Polyphosphoric acid (PPA) can also be used and is sometimes preferred for its less-oxidizing nature.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Observations |

|---|---|---|---|---|

| Conc. H₂SO₄ | 60-70 | 4 | 55-65 | Moderate yield, controlled reaction with minimal charring. |

| Conc. H₂SO₄ | 100 | 2 | 60-70 | Faster reaction but increased potential for byproduct formation. |

| Polyphosphoric Acid (PPA) | 130-140 | 3 | ~75 | Higher yield, less charring, but requires higher temperature. |

| Conc. H₂SO₄ | 25 | 24 | <10 | Reaction is too slow at room temperature; enaminone is the major species. |

Manganese(III) acetate, Mn(OAc)₃, is a versatile one-electron oxidizing agent widely used in organic synthesis to initiate radical reactions. Its application in heterocyclic synthesis provides a powerful alternative to classical methods, enabling the formation of C-C bonds under relatively mild conditions. This approach is particularly useful for synthesizing functionalized quinolines that may be difficult to access otherwise.

The synthesis of quinolines using Mn(OAc)₃ typically involves the oxidative generation of a radical from a suitable precursor, followed by an intramolecular cyclization. A common strategy employs an N-aryl enaminone or a related β-keto anilide as the starting material. The general mechanism proceeds as follows:

Radical Generation: Mn(III) acts as a single-electron transfer (SET) oxidant. It abstracts an electron from the enol or enolate form of the carbonyl compound, generating a β-keto radical intermediate. The manganese is reduced from Mn(III) to Mn(II) in the process.

Intramolecular Radical Cyclization: The generated radical, localized primarily on the α-carbon of the carbonyl group, undergoes an intramolecular addition to the appended aryl ring. This cyclization is typically a 6-endo-trig process, which is kinetically favorable, leading to a cyclohexadienyl radical intermediate.

Oxidation and Aromatization: The cyclohexadienyl radical is subsequently oxidized by a second equivalent of Mn(OAc)₃ to a cyclohexadienyl cation. This cation then loses a proton (H⁺) to achieve aromatization, yielding the final quinoline or, more commonly, a dihydroquinolinone product which can then be aromatized to the quinoline.

The Mn(OAc)₃-mediated cyclization has been successfully applied to the synthesis of hydroxylated quinoline derivatives. The synthesis of This compound-5-ol showcases the unique regiochemical outcomes achievable with this radical-based method. The likely precursor for this synthesis is an N-aryl β-keto amide, such as N-(3-methylphenyl)-3-oxobutanamide.

The reaction proceeds via the established radical mechanism. The Mn(OAc)₃ oxidizes the enol form of the β-keto amide to generate a radical. This radical cyclizes onto the m-toluidine ring. In contrast to the electrophilic Combes synthesis, the radical cyclization preferentially occurs at the C2 position of the ring (ortho to the amide nitrogen and ortho to the methyl group). This regioselectivity is governed by different electronic and steric factors than in electrophilic substitution. The resulting intermediate is then oxidized and tautomerizes to yield the phenolic product, this compound-5-ol. The "ol" (hydroxyl group) at the C5 position is a direct consequence of the cyclization occurring at the C2 position of the original m-toluidine ring, followed by aromatization.

Research in this area has shown that the choice of oxidant and solvent is critical for achieving high yields. While Mn(OAc)₃ is highly effective, other oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be used, sometimes leading to different product distributions.

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Yield of Hydroxylated Quinoline (%) |

|---|---|---|---|---|

| 1 | Mn(OAc)₃ (2.2) | Acetic Acid | 80 | 78 |

| 2 | Mn(OAc)₃ (2.2) | Acetonitrile (B52724) | 80 | 45 |

| 3 | Ceric Ammonium Nitrate (CAN) (2.2) | Acetic Acid | 60 | 62 |

| 4 | FeCl₃ (2.5) | Acetic Acid | 80 | 25 |

Condensation Reactions with m-Toluidine and Acetylacetone

The reaction of m-toluidine with acetylacetone is a key method for synthesizing the this compound scaffold. This transformation is a classic example of the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone. wikipedia.orgiipseries.org

Formation of Anil Intermediates and Subsequent Ring Closure

The synthesis of this compound from m-toluidine and acetylacetone proceeds through a two-step mechanism. The initial step is the condensation of m-toluidine with acetylacetone to form an anil intermediate, specifically β-m-Toluidinopropenyl methyl ketone. acs.org This reaction involves the nucleophilic attack of the amino group of m-toluidine on one of the carbonyl groups of acetylacetone, followed by dehydration to form the enamine, which is in tautomeric equilibrium with the imine (Schiff base). wikipedia.org

The anil intermediate is then subjected to acid-catalyzed cyclization. wikipedia.orgacs.org Concentrated sulfuric acid is commonly used for this purpose. wikipedia.orgacs.org The strong acid protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the aromatic ring. Subsequent dehydration leads to the formation of the quinoline ring system, yielding this compound. wikipedia.org An excellent yield of this compound can be achieved through the ring closure of the anil obtained from m-toluidine and acetylacetone. acs.org

Other Relevant Quinoline Synthesis Protocols

While the Combes synthesis is a primary method, other protocols for quinoline synthesis are relevant to the formation of trimethyl-substituted quinolines. These include the Skraup and Doebner-von Miller reactions, which utilize different starting materials but follow a similar principle of acid-catalyzed cyclization. brieflands.comacs.org For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. brieflands.com The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds. acs.org These methods, however, can sometimes lead to mixtures of isomers, particularly when using substituted anilines like m-toluidine. brieflands.com

Catalytic Strategies in Trimethylquinoline Synthesis

The development of catalytic methods offers more sustainable and efficient alternatives to traditional acid-catalyzed reactions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused.

Heterogeneous Catalysis in Dihydroquinoline Formation

Heterogeneous catalysts have been effectively employed in the synthesis of dihydroquinoline derivatives, which can be subsequently oxidized to form quinolines.

Zeolites, with their well-defined pore structures and acidic properties, are effective catalysts for various organic transformations, including quinoline synthesis. researchgate.netrsc.org A specific type of hierarchical zeolite, H-Y-MMM (micro-meso-macroporous), has been successfully used in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) from aniline and acetone. google.com This catalyst demonstrates high activity and selectivity. scribd.comresearchgate.net The reaction is typically carried out at temperatures between 60–230 °C with a catalyst concentration of 5–20%. google.com The hierarchical pore structure of H-Y-MMM is believed to facilitate the diffusion of reactants and products, enhancing catalytic efficiency compared to conventional microporous zeolites. scribd.comresearchgate.net

Table 1: Reaction Parameters for Dihydroquinoline Synthesis using H-Y-MMM Zeolite

| Parameter | Value |

| Catalyst | H-Y-MMM zeolite (granulated) |

| Temperature | 60–230°C |

| Catalyst Concentration | 5–20% |

| Reaction Time | 6–23 hours |

| Data sourced from a patent on the production of 2,2,4-trimethyl-1,2-dihydroquinoline. google.com |

Metal halide clusters, particularly those of niobium, have emerged as effective catalysts for the vapor-phase synthesis of 1,2-dihydro-2,2,4-trimethylquinolines from anilines and acetone. google.com These catalysts, such as those based on niobium halides, are typically supported on silica (B1680970) gel. oup.com The reaction is carried out in a fixed-bed reactor in a stream of hydrogen at elevated temperatures (e.g., 300°C). google.com One of the most active catalysts identified is [(Nb₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O, which can achieve a selectivity of 71.7% for the dihydroquinoline product with an aniline conversion of 34%. google.com A notable side product in this reaction is N-isopropylideneaniline. google.com These halide cluster catalysts are thermally stable and can function as solid Brønsted acids. mdpi.com

Scandium Triflate Catalysis

Scandium(III) triflate, [Sc(OTf)₃], has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like quinolines. acs.orgutrgv.edu Its notable attributes include high Lewis acidity, water stability, and reusability, making it a favorable catalyst for various synthetic transformations. acs.orgutrgv.edumdpi.com While direct synthesis of this compound using this specific catalyst is not extensively documented, the principles and methodologies established for quinoline synthesis are broadly applicable.

The catalytic activity of Sc(OTf)₃ is prominent in multicomponent reactions (MCRs), which are atom-efficient processes that generate molecular complexity from simple starting materials in a single step. acs.org One such relevant transformation is the Povarov reaction, an imino Diels-Alder reaction, which can be catalyzed by Sc(OTf)₃ to assemble the quinoline scaffold. acs.org This typically involves the reaction of an aniline, an aldehyde, and an alkene. For the synthesis of a trimethyl-substituted quinoline, appropriately substituted starting materials would be selected. For instance, a reaction could be envisioned between p-toluidine, acetaldehyde, and a propenyl derivative under Sc(OTf)₃ catalysis.

Furthermore, Sc(OTf)₃ has been successfully employed in the direct alkylation of quinolines. rsc.org This method involves the C-C bond formation by reacting a quinoline with an alkane in the presence of an oxidant like tert-butyl peroxide. rsc.org This strategy could be used to introduce methyl groups onto a pre-existing quinoline core, demonstrating the catalyst's utility in the derivatization of the quinoline system. rsc.org The catalyst's tolerance to a wide array of functional groups and its ability to function in aqueous environments underscore its utility in modern organic synthesis. acs.orgutrgv.edu

Table 1: Examples of Scandium Triflate Catalyzed Reactions for Quinoline Scaffolds

| Reaction Type | Reactants | Catalyst | Key Features | Product Type | Ref |

| Povarov MCR | Anilines, Aldehydes, Alkenes | Sc(OTf)₃ | High atom economy, generates molecular diversity, water-resistant Lewis acid. | Substituted Quinolines | acs.org |

| Direct Alkylation | Quinolines, Alkanes | Sc(OTf)₃ / tert-butyl peroxide | Direct C-C bond formation, functionalization of the quinoline core. | Alkylated Quinolines | rsc.org |

| Imino Diels-Alder | N-Arylimines, Dienes | Sc(OTf)₃ | Catalyst is stable in the presence of water and amines, high yields. | Pyridine (B92270) and Quinoline Derivatives | researchgate.net |

| Multicomponent Synthesis | Aryl amines, Ketones, paraformaldehyde | Sc(OTf)₃ (comparative) | One-pot synthesis, good to excellent yields, excellent functional group tolerance. | 3,4-substituted Quinolines | acs.org |

Transition Metal Catalysis in C-H Functionalization for Quinoline Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern synthetic chemistry, offering an atom- and step-economical route to complex molecules without the need for pre-functionalized starting materials. mdpi.comacs.org For the quinoline scaffold, transition metal catalysis is a powerful tool for regioselective C-H functionalization, enabling the introduction of various substituents at specific positions of the heterocyclic and carbocyclic rings. rsc.orgmdpi.com This strategy is crucial for synthesizing derivatives of compounds like this compound.

Various transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu), have been utilized to catalyze the C-H functionalization of quinolines. mdpi.commdpi.com The regioselectivity of these reactions is often controlled by the inherent electronic properties of the quinoline ring or by using a directing group. The nitrogen atom in the quinoline ring itself can direct functionalization, often to the C2 or C8 positions. mdpi.comnih.gov For more precise control, quinoline N-oxides are frequently used as substrates. acs.orgmdpi.com The N-oxide group acts as an internal directing group, facilitating metallation, typically at the C8 position, by forming a stable cyclometalated intermediate. acs.orgacs.orgacs.org

Key Methodologies:

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H arylation and alkenylation. mdpi.comacs.org For instance, Pd(OAc)₂ can catalyze the C2-arylation of quinolines with aryl bromides. mdpi.com In the case of quinoline N-oxides, palladium catalysis can achieve highly selective C8-arylation with iodoarenes, a selectivity that is unusual as Pd-catalyzed functionalization of N-oxides is often C2-selective. utrgv.eduacs.org This C8-selectivity is attributed to the formation of a cyclopalladated intermediate. utrgv.edu

Rhodium (Rh) Catalysis: Rhodium catalysts are effective for C-H alkylation and arylation. mdpi.comnih.gov Rhodium(III) catalysts, for example, can functionalize the C-H bond of quinoline N-oxides with diazo compounds. researchgate.netacs.org Depending on the reaction conditions and the specific rhodium complex, functionalization can be directed to different positions. For example, the complex RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} has been shown to activate the C-H bonds of quinoline and methylquinolines, with the activated position depending on the location of existing substituents. nih.gov

Iridium (Ir) Catalysis: Iridium-catalyzed C-H borylation is a particularly valuable method for late-stage functionalization. researchgate.netrsc.orgrsc.org This reaction introduces a boronate ester group onto the quinoline scaffold, which can then be subjected to a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install various functional groups. The regioselectivity is typically governed by steric factors, but electronic effects also play a role. researchgate.netrsc.org By using specific ligand systems, such as a silica-supported phosphine (B1218219) ligand (Silica-SMAP), borylation can be directed selectively to the C8 position. researchgate.netthieme-connect.com

These C-H functionalization strategies provide a versatile platform for the synthesis of a diverse library of quinoline derivatives, allowing for precise modification of the this compound core to explore structure-activity relationships in various applications.

Table 2: Overview of Transition Metal-Catalyzed C-H Functionalization of Quinolines

| Metal Catalyst | Substrate | Type of Functionalization | Position Selectivity | Example Reagent | Ref |

| Palladium (Pd) | Quinoline N-oxide | Arylation | C8 | Iodoarenes | utrgv.eduacs.org |

| Palladium (Pd) | Quinoline N-oxide | Alkenylation | C2 | Olefins (e.g., ethyl acrylate) | acs.org |

| Rhodium (Rh) | Quinoline | Alkylation | C2 | Alkenes | mdpi.com |

| Rhodium (Rh) | Quinoline N-oxide | C-H Functionalization | C8 | Diazomalonates | researchgate.net |

| Iridium (Ir) | Quinoline | Borylation | C3, C8 | Bis(pinacolato)diboron | researchgate.netresearchgate.net |

| Iridium (Ir) | 2,7-disubstituted Quinoline | Borylation | C4 / C5 | Bis(pinacolato)diboron | rsc.org |

Oxidative Modifications

The methyl groups of this compound are susceptible to oxidation, providing a pathway to introduce new functional groups. The use of selective oxidizing agents allows for controlled modification of the molecule.

Selective Oxidation Reactions (e.g., with Selenium Dioxide)

Selenium dioxide (SeO₂) is a key reagent for the selective oxidation of this compound. asianpubs.orgasianpubs.org This reagent specifically targets the methyl group at the 2-position of the quinoline ring, which is more susceptible to oxidation than the methyl groups at the 4- and 7-positions. nih.gov This type of reaction, known as the Riley oxidation, is a reliable method for converting activated methyl groups to carbonyls. nanografi.com The reaction involves refluxing this compound with selenium dioxide, typically in a solvent like dioxane. asianpubs.orgnih.gov The process is initiated by an ene reaction followed by a asianpubs.orgacs.org-sigmatropic rearrangement of the intermediate selenic acid, ultimately leading to the formation of an aldehyde after hydrolysis. nih.gov

Formation of Quinoline Carboxaldehydes and Related Derivatives

The selective oxidation of this compound with selenium dioxide yields 4,7-dimethylquinoline-2-carboxaldehyde as the primary product. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net This transformation is achieved in good yield and provides a valuable synthetic intermediate. asianpubs.orgasianpubs.org The reaction mixture, initially dark and brownish, is processed by filtering out the metallic selenium byproduct and then using steam distillation to isolate the aldehyde. asianpubs.org

The resulting carboxaldehyde can be further functionalized by condensation reactions with various reagents to form a range of derivatives. These include phenylhydrazones, oximes, and semicarbazones, which are synthesized in good yields. asianpubs.orgasianpubs.orgresearchgate.net

Products from the Oxidation of this compound and Subsequent Derivatization

| Compound Name | Precursor | Reaction | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4,7-Dimethylquinoline-2-carboxaldehyde | This compound | Oxidation with SeO₂ | 51 | 110-111 (as picrate) | asianpubs.org |

| Phenylhydrazone derivative | 4,7-Dimethylquinoline-2-carboxaldehyde | Condensation | Good | Not specified | asianpubs.orgasianpubs.org |

| o-Carboxyphenylhydrazone derivative | 4,7-Dimethylquinoline-2-carboxaldehyde | Condensation | Good | Not specified | asianpubs.orgasianpubs.org |

| 4-Nitrophenylhydrazone derivative | 4,7-Dimethylquinoline-2-carboxaldehyde | Condensation | Good | Not specified | asianpubs.orgasianpubs.org |

| 2,4-Dinitrophenylhydrazone derivative | 4,7-Dimethylquinoline-2-carboxaldehyde | Condensation | Good | Not specified | asianpubs.orgasianpubs.org |

| Oxime derivative | 4,7-Dimethylquinoline-2-carboxaldehyde | Condensation | Good | Not specified | asianpubs.orgasianpubs.org |

| Semicarbazone derivative | 4,7-Dimethylquinoline-2-carboxaldehyde | Condensation | Good | Not specified | asianpubs.orgasianpubs.org |

Reductive Pathways

Reduction of the quinoline ring system offers a method to access more saturated heterocyclic structures. These reactions typically involve the hydrogenation of the pyridine portion of the bicyclic system.

Synthesis of Dihydroquinoline Analogues

The reduction of this compound can produce its corresponding dihydroquinoline analogue, 2,4,7-trimethyl-1,2-dihydroquinoline. This transformation is generally achieved through catalytic hydrogenation. smolecule.comsmolecule.com While specific studies on the 2,4,7-isomer are not detailed, the reduction of similar quinoline derivatives is a well-established process. smolecule.comsmolecule.comambeed.com For instance, the general synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline involves the condensation of aniline with acetone. wikipedia.orgasianpubs.org The reduction of the quinoline nucleus typically yields 1,2-dihydroquinolines, which have applications as antioxidants. scribd.com

Electrophilic Substitution Reactions

The electron-rich aromatic system of this compound is susceptible to electrophilic substitution reactions. The directing effects of the fused benzene (B151609) ring and the methyl substituents guide the position of incoming electrophiles.

Nitration and Subsequent Reductions to Amino Derivatives (e.g., 8-Amino-2,4,7-Trimethylquinoline)

A significant electrophilic substitution pathway for this compound is nitration. This reaction provides a route to amino-substituted derivatives. The nitration of this compound has been shown to occur at the 8-position, yielding 8-nitro-2,4,7-trimethylquinoline. acs.org This reaction proceeds in a high yield of 95%. acs.org

The subsequent reduction of the nitro group is readily accomplished through catalytic reduction, affording 8-amino-2,4,7-trimethylquinoline in a 75% yield. acs.org This two-step sequence is an effective method for introducing an amino group at a specific position on the quinoline ring. acs.org

Nitration and Reduction of this compound

| Compound Name | Reaction | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 8-Nitro-2,4,7-trimethylquinoline | Nitration | 95 | 131-132 | acs.org |

| 8-Amino-2,4,7-trimethylquinoline | Catalytic Reduction | 75 | 45-46 | acs.org |

Applications in Chemical Research

The utility of 2,4,7-trimethylquinoline in chemical research is primarily as a synthetic precursor for the creation of other functionalized quinoline (B57606) derivatives.

As previously mentioned, it serves as the starting material for the synthesis of 8-amino-2,4,7-trimethylquinoline. acs.org This amino derivative was synthesized for further investigation in other research endeavors. acs.org

Additionally, this compound is the precursor for 4,7-dimethylquinoline-2-carboxaldehyde. asianpubs.orgasianpubs.org This aldehyde is then used as a substrate to create a variety of condensation products, including hydrazones, an oxime, and a semicarbazone. asianpubs.org These new compounds, in turn, are used to synthesize a series of formazans, which are of interest for their potential industrial and medical applications due to their ability to form hydrogen bonds and their conjugated systems. asianpubs.org

The study of this compound and its reactions contributes to a deeper understanding of the reactivity of substituted quinolines, aiding in the design of new synthetic strategies and the development of novel compounds with potentially useful properties.

Advanced Spectroscopic Characterization and Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules like 2,4,7-trimethylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. Spectroscopic analysis of a closely related derivative, 2,4,7-trimethylquinolin-5-ol, has been used to identify the characteristic chemical shifts for the core structure. researchgate.net

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency. For this compound, distinct signals are expected for the protons of the three methyl groups and the protons on the aromatic quinoline (B57606) ring system. researchgate.net

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms (methyl, aromatic C-H, and quaternary carbons). researchgate.net The chemical shifts for the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. libretexts.orgyoutube.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Moiety (from 2,4,7-trimethylquinolin-5-ol in CDCl₃) researchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 6.84 (s, 1H) | - |

| H-5 | - | - |

| H-6 | 7.15 (s, 1H) | - |

| H-8 | 7.42 (s, 1H) | - |

| 2-CH₃ | 2.58 (s, 3H) | 24.3 |

| 4-CH₃ | 2.49 (s, 3H) | 18.2 |

| 7-CH₃ | 2.41 (s, 3H) | 21.0 |

| C-2 | - | 157.1 |

| C-3 | - | 121.1 |

| C-4 | - | 145.2 |

| C-4a | - | 146.5 |

| C-5 | - | 147.8 |

| C-6 | - | 115.0 |

| C-7 | - | 136.2 |

| C-8 | - | 117.8 |

Note: Data is derived from the analysis of 2,4,7-trimethylquinolin-5-ol. Chemical shifts for this compound are expected to be similar, with minor deviations due to the absence of the C-5 hydroxyl group.

The ¹H NMR spectrum clearly distinguishes the three methyl groups and the aromatic protons. The signals for the methyl groups (2-CH₃, 4-CH₃, and 7-CH₃) appear as sharp singlets in the upfield region (typically 2.4-2.6 ppm), indicative of methyl groups attached to an aromatic ring. researchgate.net Their distinct chemical shifts are due to the different electronic environments at positions 2, 4, and 7 of the quinoline ring.

The aromatic protons (H-3, H-6, and H-8) resonate further downfield (typically 6.8-7.5 ppm), which is characteristic of protons attached to a π-deficient heteroaromatic system. researchgate.netipb.pt The singlet nature of these signals in the reported spectrum of the derivative suggests a lack of adjacent protons for spin-spin coupling, which aligns with the substitution pattern of this compound. researchgate.net Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed to definitively correlate each proton signal with its directly attached carbon and neighboring carbons, respectively, confirming the precise placement of the methyl groups. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It also provides structural information through the analysis of fragmentation patterns. escholarship.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for obtaining the molecular weight of moderately polar and thermally labile compounds. In the analysis of the related 2,4,7-trimethylquinolin-5-ol, FAB-MS was successfully used to identify the molecular ion peak. researchgate.net For this compound, this technique would be expected to show a strong signal corresponding to its protonated molecular ion [M+H]⁺.

The fragmentation of the quinoline ring under mass spectrometry conditions often involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion. mcmaster.ca Further fragmentation would likely involve the loss of methyl radicals (•CH₃).

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Predicted [M+H]⁺ Ion (m/z) | 172 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would display a unique pattern of absorption bands that confirm its structural features. researchgate.net

Key expected absorptions include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: From the methyl groups, appearing just below 3000 cm⁻¹. libretexts.org

C=C and C=N Ring Stretching: These absorptions for the quinoline aromatic system are expected in the 1600-1450 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds give rise to bands in the fingerprint region below 900 cm⁻¹. astrochem.org

Table 3: Key IR Absorption Bands for this compound Moiety (from 2,4,7-trimethylquinolin-5-ol) researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3020 | Aromatic C-H Stretching |

| 2926 | Aliphatic C-H Stretching (Methyl) |

| 1622, 1585, 1512 | C=C and C=N Aromatic Ring Stretching |

| 1450 | C-H Bending (Methyl) |

Note: Data is derived from the analysis of 2,4,7-trimethylquinolin-5-ol. The spectrum of this compound would show these characteristic bands but would lack the broad O-H stretching band around 3400 cm⁻¹ associated with the hydroxyl group. researchgate.net

Fluorimetric Properties and Analytical Method Development for Dihydroquinoline Analogues

While this compound itself is not primarily known for its fluorescence, its hydrogenated analogues, dihydroquinolines, are important scaffolds in the development of fluorescent probes and analytical methods. nih.govresearchgate.net Dihydroquinoline and other quinoline derivatives can exhibit significant fluorescent properties, which can be modulated by chemical modifications and interactions with analytes. nih.govnih.gov

Research into dihydroquinoline embelin (B1684587) derivatives has utilized fluorimetric evaluation to study their effects on reactive oxygen species (ROS) levels in cells, demonstrating their utility in biomedical analytical methods. nih.gov Furthermore, certain quinoline analogues have been synthesized to act as specific fluorophores for metal ions like zinc(II). nih.gov These systems work by forming a complex with the target ion, which leads to a significant increase in fluorescence intensity, allowing for sensitive and selective detection. nih.gov The development of such probes often involves modifying the quinoline core, similar to this compound, to tune the photophysical properties and enhance selectivity for the target analyte.

Solvent Effects on Fluorescence Intensity

The fluorescence properties of quinoline derivatives, including this compound, are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. unesp.br The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can all influence the fluorescence intensity and the position of the emission maximum.

Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum of many quinoline derivatives. unesp.br This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also significantly affected by the solvent. In non-polar solvents, many quinoline derivatives exhibit higher fluorescence quantum yields, while in polar or protic solvents, the quantum yield often decreases due to increased non-radiative decay pathways, such as intersystem crossing or internal conversion, facilitated by solvent interactions.

For this compound, it is anticipated that the fluorescence intensity will be highest in non-polar, aprotic solvents and will decrease with increasing solvent polarity. This is because polar solvents can quench fluorescence through various mechanisms, including hydrogen bonding with the nitrogen atom of the quinoline ring. The following table illustrates the hypothetical effect of different solvents on the fluorescence quantum yield of this compound, based on general trends observed for similar compounds.

Hypothetical Fluorescence Quantum Yield of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Hexane | 1.88 | 0.65 |

| Dichloromethane | 8.93 | 0.42 |

| Acetonitrile (B52724) | 37.5 | 0.25 |

| Methanol (B129727) | 32.7 | 0.15 |

| Water | 80.1 | 0.05 |

Influence of Acidity and Irradiation on Spectroscopic Response

The spectroscopic properties of this compound are also markedly influenced by the acidity of the medium and exposure to ultraviolet (UV) irradiation.

Influence of Acidity: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic solutions. This protonation leads to significant changes in the absorption and fluorescence spectra. researchgate.net Generally, the protonated form of a quinoline derivative exhibits absorption at longer wavelengths (a bathochromic shift) compared to the neutral form. The fluorescence emission can also be affected, with either an enhancement or quenching of fluorescence depending on the specific molecular structure and the solvent. For this compound, protonation is expected to alter the electronic distribution within the aromatic system, thereby influencing the transition energies and oscillator strengths. The pKa value of the compound is a critical parameter that determines the pH range over which these spectral changes occur. nih.gov

Influence of Irradiation: Prolonged exposure to UV irradiation can induce photochemical reactions in organic molecules, including quinoline derivatives. mdpi.comncsu.edu This can lead to photodegradation, resulting in a decrease in the absorption and fluorescence intensity over time. The specific photochemical pathways can include photooxidation, photoreduction, or rearrangement reactions. The rate and extent of photodegradation are dependent on factors such as the wavelength and intensity of the irradiation, the presence of oxygen, and the solvent. For this compound, it is plausible that UV irradiation could lead to the formation of photo-oxidation products, particularly if dissolved in solvents that can participate in radical reactions. It is also possible for UV exposure to induce changes in the secondary metabolite profile of a system containing such compounds. nih.gov

Quantitative Determination in Complex Matrices

The determination of this compound in complex matrices, such as biological fluids or environmental samples, requires sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a fluorescence detector is a common and effective technique for the quantification of quinoline derivatives. nih.gov

A solid-phase extraction (SPE) step is often employed prior to HPLC analysis to clean up the sample and concentrate the analyte. nih.gov The choice of the SPE sorbent and elution solvents is crucial for achieving high recovery and removing interfering substances. For the quantitative analysis of 2-substituted quinolines in rat plasma, a SPE/HPLC/DAD method has been successfully developed, demonstrating good recovery in the range of 80 to 88%. nih.gov

For the specific determination of this compound, a reversed-phase HPLC method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution. The selection of the detection wavelength for DAD or the excitation and emission wavelengths for a fluorescence detector would be optimized to maximize sensitivity and selectivity for this compound. The following table provides a hypothetical set of parameters for an HPLC method for the quantitative determination of this compound.

Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection (DAD) | 280 nm |

| Retention Time | ~ 5.2 min |

Computational Chemistry and Theoretical Investigations of 2,4,7 Trimethylquinoline

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems like 2,4,7-trimethylquinoline. fu-berlin.de Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without experimental data, while DFT methods calculate the electronic structure based on the electron density, which is computationally more efficient for larger molecules. researchgate.nethust.edu.vn The B3LYP functional, a hybrid functional that combines HF exchange with DFT exchange-correlation, is commonly used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide reliable predictions for quinoline (B57606) derivatives. rjptonline.orgnih.gov

A fundamental step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. pennylane.airesearchgate.net For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. storion.ru This optimized structure is crucial as it serves as the basis for all subsequent property calculations. pennylane.ai

Once the optimized geometry is obtained, vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. storion.ruscirp.org The calculated frequencies correspond to the normal modes of vibration of the molecule. storion.ru Due to the approximations inherent in the theoretical models, calculated vibrational frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly multiplied by a scaling factor, which for B3LYP methods is typically around 0.96. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.42 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C4-C10 | ~1.41 Å |

| Bond Length | C7-C13 (C-CH₃) | ~1.51 Å |

| Bond Angle | N1-C2-C3 | ~122.5° |

| Bond Angle | C2-C3-C4 | ~119.0° |

| Bond Angle | C6-C7-C13 | ~121.0° |

Computational methods are highly effective in predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. rjptonline.orgscirp.org These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions, such as π→π* transitions, that are characteristic of aromatic systems like quinoline. scirp.org

Furthermore, the vibrational frequencies and intensities calculated from DFT are used to generate theoretical IR and Raman spectra. nih.govmdpi.com By comparing these predicted spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing, methyl group deformations) can be achieved. researchgate.netresearchgate.net

| Parameter | Mode/Transition | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational Frequency (IR) | ν(C-H) aromatic | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| Vibrational Frequency (IR) | ν(C-H) methyl | ~2980-2920 cm⁻¹ | Methyl C-H stretch |

| Vibrational Frequency (IR) | ν(C=N/C=C) | ~1620-1500 cm⁻¹ | Ring stretching modes |

| Electronic Transition (UV-Vis) | π → π | ~315 nm | HOMO → LUMO |

| Electronic Transition (UV-Vis) | π → π | ~270 nm | Other π orbital transitions |

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. rjptonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. scirp.org

Other reactivity descriptors derived from DFT calculations include the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecular surface. rjptonline.org The MEP surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is most likely to interact with other reagents. For quinoline derivatives, the nitrogen atom is typically an electron-rich site, making it susceptible to electrophilic attack or protonation. scirp.org

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. rsc.org

Computational studies have been used to explore the mechanisms of photochemical cycloadditions involving quinolines. nih.gov These reactions often proceed through an excited triplet state of the quinoline, which behaves like a diradical. The reaction with an alkene involves a stepwise radical addition to form an intermediate, followed by a selectivity-determining radical recombination to yield the final cycloadduct. nih.gov DFT calculations can map the entire potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows researchers to determine the activation barriers for different pathways and rationalize the observed regio- and stereoselectivity of the reaction.

While this compound itself does not form strong intramolecular hydrogen bonds, its derivatives or related structures, such as dimeric dihydroquinolines, can exhibit significant non-covalent interactions. nih.govmdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) are used to analyze these interactions. nih.govnih.gov QTAIM can identify and characterize hydrogen bonds by locating bond critical points in the electron density. mdpi.com SAPT is used to decompose the total interaction energy in a dimer into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the nature and strength of the intermolecular bonding. nih.govnih.gov

Coordination Chemistry and Catalytic Applications of 2,4,7 Trimethylquinoline Analogues

Quinoline (B57606) Derivatives as Ligands in Transition Metal Complexesnih.govresearchgate.netresearchgate.net

Quinoline and its derivatives are a significant class of N-heterocyclic compounds that have garnered substantial attention as ligands in coordination chemistry. researchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide array of transition metal ions. researchgate.net The resulting metal complexes have diverse applications, including in catalysis and materials science. nih.govresearchgate.net

The fusion of a benzene (B151609) ring to a pyridine (B92270) ring creates a rigid, planar aromatic system that can engage in various interactions, including π-stacking, which can influence the formation of supramolecular structures. rsc.org The chemical versatility of the quinoline scaffold allows for the introduction of various substituents, which can modulate the electronic and steric properties of the ligand. researchgate.net Substituents like the methyl groups in 2,4,7-trimethylquinoline can significantly alter the ligand's coordination behavior and the reactivity of the corresponding metal complex.

The design of quinoline-based ligands is a critical aspect of developing new metal complexes with desired properties. The key principles revolve around tailoring the steric and electronic characteristics of the ligand to control the coordination environment of the metal center. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring directly impacts the electron density on the coordinating nitrogen atom. Methyl groups, as found in this compound, are electron-donating, which increases the basicity of the nitrogen atom and enhances its ability to coordinate to metal ions. This can lead to more stable metal complexes.

Steric Effects: The size and position of substituents influence the accessibility of the nitrogen donor atom and can dictate the geometry of the resulting complex. The methyl groups at the 2- and 7-positions of this compound can introduce steric hindrance around the metal center. This steric bulk can be strategically used to control the number of ligands that coordinate to the metal, prevent unwanted side reactions, and influence the selectivity of catalytic processes.

Chelation: The quinoline scaffold can be modified to include additional donor atoms, creating bidentate or polydentate ligands. For example, introducing a coordinating group at the 8-position can lead to the formation of stable five- or six-membered chelate rings with a metal ion. This "chelate effect" significantly enhances the thermodynamic stability of the complex compared to those formed with monodentate ligands.

Supramolecular Interactions: The planar aromatic structure of quinoline ligands facilitates π–π stacking interactions. These non-covalent interactions are crucial in the self-assembly of discrete dimeric species or more extended, higher-dimensionality networks in the solid state. rsc.org

The coordination of quinoline ligands to metal centers can occur in several modes. The most common is as a simple monodentate ligand through the nitrogen atom. However, as mentioned, functionalization allows for multidentate coordination. Furthermore, in organometallic chemistry, the quinoline ring itself can coordinate to a metal in a π-fashion (η⁶-coordination), although coordination via the nitrogen lone pair is more prevalent.

The synthesis of coordination compounds involving quinoline derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry of the reactants are crucial parameters that can influence the identity and purity of the final product. nih.gov

A general synthetic procedure can be outlined as follows:

Dissolution of the quinoline ligand (e.g., a this compound analogue) in a solvent like ethanol, methanol (B129727), or acetonitrile (B52724).

Addition of a solution of a transition metal salt (e.g., chlorides, nitrates, acetates) to the ligand solution.

The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complex formation.

The resulting coordination compound may precipitate out of the solution directly or can be isolated by slow evaporation of the solvent or by the addition of a counter-solvent. nih.gov

Once synthesized, these coordination compounds are characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Table 1: Common Techniques for Characterization of Quinoline-Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information on the coordination of the quinoline nitrogen to the metal ion by observing shifts in the C=N stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to determine the structure of the ligand within the complex in solution. Shifts in proton and carbon signals upon coordination can confirm complex formation. |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, providing insights into its electronic structure and geometry. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions in the solid state. rsc.org |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in confirming its empirical formula. nih.gov |

| Thermogravimetric Analysis (TGA) | Used to study the thermal stability of the coordination compound and to identify the presence of coordinated or lattice solvent molecules. nih.gov |

Application in Catalysisnih.govnih.gov

Transition metal complexes containing quinoline-based ligands have emerged as effective catalysts for a wide range of organic transformations. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the chemo-, regio-, and stereoselectivity of the catalytic reaction. The ability to systematically modify the quinoline backbone allows for the fine-tuning of the catalyst's performance for a specific application. nih.gov

Rhodium complexes, in particular, have been extensively studied for their catalytic activity in C-H bond activation and functionalization reactions, which are powerful tools for the efficient construction of complex molecules. researchgate.net Quinoline derivatives are often employed as directing groups in these transformations, where the nitrogen atom coordinates to the rhodium center and directs the catalytic functionalization to a specific C-H bond, typically at the C8 position. researchgate.netacs.org

For instance, rhodium(III)-catalyzed C-H alkylation of quinoline N-oxides with olefins has been shown to proceed with high efficiency and excellent regioselectivity for the C8 position. researchgate.net In these reactions, the N-oxide acts as a traceless directing group that is removed after the desired functionalization.

A systematic study on the C-H bond activation of quinoline and various methylquinolines with a rhodium(I) complex revealed that the position of the methyl substituent significantly influences which C-H bond is activated. nih.gov For example, 7-methylquinoline (B44030) was found to quantitatively lead to a rhodium(I)-(4-quinolinyl) species, demonstrating that substituents can direct the activation away from their immediate vicinity. nih.gov This highlights the subtle interplay between steric and electronic factors that govern the regioselectivity of these catalytic processes.

Table 2: Examples of Rhodium-Catalyzed Reactions Involving Quinoline Derivatives

| Reaction Type | Catalyst System | Substrate Example | Key Feature |

| C-H Bond Activation | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | 7-Methylquinoline | Selective activation of the C4-H bond. nih.gov |

| C-8 Alkylation | Rh(III) Catalyst | Quinoline N-oxide and Olefins | N-oxide as a traceless directing group for high C-8 selectivity. researchgate.net |

| Alkyne Hydroacylation | Rh(I) Catalyst | o-Alkynyl anilines and Aldehydes | Leads to the synthesis of diversely substituted quinolines. nih.gov |

| Hydrogenation | Rhodium catalysts with tripodal phosphine (B1218219) ligands | Quinoline | Selective hydrogenation to 1,2,3,4-tetrahydroquinoline. researchgate.net |

The insights gained from these studies on substituted quinolines are directly applicable to understanding the potential catalytic applications of complexes based on this compound. The specific substitution pattern of this ligand would be expected to influence the electronic properties of the rhodium center and the steric environment around it, thereby impacting the efficiency, selectivity, and substrate scope of the catalyzed transformations.

Applications in Advanced Materials Science

Role as an Antioxidant and Stabilizing Additive in Polymers and Rubbers

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ) is a highly effective, general-purpose amine antioxidant used extensively in the rubber and polymer industries. chemicalbook.comwikipedia.org It is suitable for a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), isoprene rubber (IR), and polybutadiene. chemicalbook.comdehim.ru A key advantage of TMQ is its high molecular weight, which results in low volatility and slow migration within the rubber matrix. chemicalbook.comasianpubs.org This ensures long-term thermal-oxidative protection and makes it less likely to bloom to the surface. chemicalbook.comwikipedia.org TMQ is recognized for providing excellent protection against degradation caused by heat and oxygen and is also an inhibitor of oxidation catalyzed by heavy metals like copper and manganese. chemicalbook.comdehim.ruasianpubs.org

Inhibition of Oxidative Degradation in Polymeric Systems

The primary function of TMQ as an antioxidant is to inhibit the thermo-oxidative degradation of polymeric systems. asianpubs.org Oxidative degradation proceeds via a free-radical chain reaction, where polymer chains react with oxygen, leading to the formation of hydroperoxides and the scission of polymer backbones, which ultimately degrades the material's mechanical properties. researchgate.net TMQ intervenes in this process through two main mechanisms: it can stabilize or scavenge free radicals, and it can inhibit the formation of peroxides. mdpi.com By neutralizing the highly reactive radicals, TMQ effectively terminates the chain reaction, preventing further degradation of the polymer. researchgate.netmdpi.com This stabilizing effect is crucial for materials subjected to high temperatures during processing or in their end-use applications, thereby extending their service life. chemicalbook.com In studies on SBR composites, TMQ has demonstrated significant antioxidant activity, retaining a high percentage of the material's tensile strength after accelerated thermo-oxidative aging. researchgate.net

Enhancement of Durability and Aging Resistance in Modified Asphalt (B605645)

In the field of pavement engineering, polymers and elastomers such as natural rubber are used to modify asphalt binders to improve performance. mdpi.com However, these organic additives are susceptible to degradation, oxidation, and free radicals, which can accelerate the aging of the asphalt. mdpi.com The addition of an antioxidant is necessary to counteract this effect. mdpi.com TMQ has been successfully used to enhance the durability and aging resistance of crepe rubber-modified asphalt. mdpi.com By preventing the oxidation of the rubber within the asphalt matrix, TMQ helps maintain the desired properties of the modified binder over time, leading to more durable and long-lasting pavements. mdpi.com

The incorporation of TMQ into rubber-modified asphalt has a measurable impact on the material's rheological and mechanical properties. Research has shown that TMQ can improve the penetration and stability of rubber asphalt. researchgate.net The addition of TMQ at an optimal level can lead to a desirable balance of properties, enhancing the asphalt's ability to withstand traffic loads. mdpi.com High Marshall stability values indicate strong resistance to rutting and fatigue. mdpi.com One study found that the optimal formulation involved the addition of 10% crepe rubber and 2% TMQ, which yielded superior performance characteristics. mdpi.com However, excessive amounts of TMQ (greater than 2%) can lead to a decrease in stability. researchgate.net

Table 1: Marshall Test Results for Optimal Crepe Rubber Modified Asphalt with 2% TMQ Data derived from a study on modified asphalt with an optimum asphalt content of 5.50%.

| Property | Value | Unit |

|---|---|---|

| Penetration | 68.7 | dmm |

| Marshall Stability | 1403.96 | kg |

| Void Filled with Asphalt (VFA) | 75.90 | % |

| Voids in Total Mix (VIM) | 3.07 | % |

| Voids in Mineral Aggregate (VMA) | 15.34 | % |

| Flow | 3.370 | mm |

| Marshall Quotient (MQ) | 420.8 | kg/mm |

Source: mdpi.comresearchgate.net

The effectiveness of TMQ in preventing the aging of modified asphalt is evaluated using standardized laboratory procedures that simulate the aging process. harvard.edu

Rolling Thin-Film Oven Test (RTFOT): This procedure simulates the short-term aging that occurs during the manufacturing and construction phases of asphalt pavement. harvard.eduresearchgate.net In studies of crepe rubber-modified asphalt, the addition of rubber alone increased the rate of aging, as indicated by a significant decrease in penetration after RTFOT. mdpi.com However, the inclusion of TMQ at an optimal level of 2% mitigated this effect, limiting the decrease in penetration to only 10-15%. mdpi.com

Dynamic Shear Rheometer (DSR): The DSR is used to measure the viscoelastic properties of asphalt binders, such as the complex shear modulus (G) and phase angle (δ). mdpi.com The rutting parameter (G/sinδ) is a key indicator of performance at high temperatures. After short-term aging (RTFOT), asphalt binders typically become stiffer. The addition of TMQ helps to control this increase in stiffness. mdpi.com For an optimal mix, the rutting factor was found to be 6.91 kPa before RTFOT and 16.1 kPa after RTFOT. mdpi.com The increase in the rutting factor demonstrates that TMQ helps stabilize the rubber within the asphalt, preventing excessive aging and maintaining a strong binder network. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is a chemical characterization technique used to assess the long-term aging of asphalt. harvard.edu As asphalt oxidizes, specific chemical functional groups, notably carbonyls (C=O) and sulfoxides (S=O), form and increase in concentration. harvard.edu FTIR spectroscopy can detect the characteristic absorption bands of these groups, providing a quantitative measure of the extent of oxidative aging. harvard.edu Studies have shown that TMQ is effective in minimizing the formation of these aging-related compounds, confirming its role in enhancing the long-term durability of the modified asphalt. mdpi.com

Biological Activity Research and Mechanistic Studies Excluding Clinical Trials

Antimicrobial Properties and Mechanisms of Action

While research into the antimicrobial properties of quinoline (B57606) derivatives is extensive, specific data on the antibacterial efficacy of 2,4,7-trimethylquinoline against microorganisms such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus is not available in the current body of scientific literature. Broader studies on related quinoline compounds have indicated potential antibacterial effects, which are generally attributed to mechanisms such as the disruption of bacterial cell membranes and the inhibition of essential enzymes. These proposed mechanisms, however, have not been specifically demonstrated for this compound.

Antibacterial Efficacy Against Specific Microorganisms (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

There is a lack of specific studies investigating the direct antibacterial efficacy of this compound against key bacterial species like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Consequently, no data on minimum inhibitory concentrations (MIC) or other measures of antibacterial activity for this specific compound are available.

Proposed Mechanisms: Disruption of Bacterial Cell Membranes and Enzyme Inhibition

General studies on quinoline compounds suggest that their antimicrobial action may involve the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular components and eventual cell death. Another proposed mechanism is the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair. However, it is important to note that these mechanisms have not been specifically confirmed for this compound.

Anticancer Potential and Cellular Pathways

The anticancer potential of various quinoline derivatives has been an active area of research. Studies on some of these compounds have shown an ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells mdpi.comnih.gov. These effects are often mediated through the activation of specific cellular pathways, including those involving caspases.

Induction of Apoptosis and Inhibition of Cell Proliferation

While the broader class of quinoline compounds has demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, specific research on this compound's capacity to elicit these effects is not currently available. The general mechanism for quinoline-induced apoptosis often involves the activation of intrinsic and extrinsic cell death pathways nih.gov.

Activation of Caspase Pathways in Cancer Cell Lines (e.g., MCF-7, HT-29)

Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis nih.govnih.govmdpi.com. Some quinoline derivatives have been shown to activate key caspases, such as caspase-3, -7, -8, and -9, in cancer cell lines, leading to apoptotic cell death. For instance, certain novel quinoline-3-carboxamide derivatives have been found to elevate the protein expression of Caspase-7 nih.gov. However, there are no specific studies demonstrating the activation of caspase pathways in cancer cell lines like MCF-7 or HT-29 by this compound.

Antioxidant Activity and Oxidative Stress Mitigation

The antioxidant properties of quinoline derivatives, particularly those with hydroxyl substitutions, have been investigated. These compounds have shown potential in mitigating oxidative stress, which is implicated in various diseases.

Studies on related compounds, such as 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have demonstrated protective effects against oxidative damage in preclinical models jbr-pub.org.cnmdpi.commdpi.comnih.govresearchgate.netmdpi.com. These compounds have been shown to reduce markers of oxidative stress and enhance the activity of antioxidant enzymes jbr-pub.org.cnmdpi.com. The antioxidant effects of quinoline derivatives are thought to be related to their ability to scavenge free radicals and chelate metal ions involved in radical-generating reactions mdpi.com. However, specific data on the antioxidant activity and oxidative stress mitigation capabilities of this compound itself are not present in the available literature.

Free Radical Scavenging Capabilities

Research into the antioxidant properties of quinoline derivatives has highlighted their potential to act as free radical scavengers. While specific studies focusing solely on this compound are limited, the broader class of trimethyl-substituted quinolines and their derivatives has demonstrated notable antioxidant activity. The mechanism of action is often attributed to the ability of the quinoline nucleus, and its substituents, to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions.

The antioxidant efficacy of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to reduce a stable colored radical, with the degree of color change being proportional to the antioxidant capacity.

For instance, studies on related trimethyl-dihydroquinoline derivatives have provided quantitative data on their antioxidant potential. One such study on a furo[3,2-f]quinoline derivative, specifically 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline, determined its stoichiometric inhibition factor (f) to be approximately 3. This factor indicates the number of free radicals scavenged by a single molecule of the antioxidant. Furthermore, the rate constant of its reaction with peroxy radicals (k7) was found to be 2.4 x 10^5 L mol⁻¹ s⁻¹ at 60 °C, signifying a high efficiency in neutralizing these reactive species researchgate.net.

The structural features of these molecules, including the presence and position of methyl groups and other substituents on the quinoline ring, play a crucial role in their antioxidant activity nih.gov. The electron-donating nature of the methyl groups can enhance the radical scavenging capacity of the quinoline core.

| Compound | Assay/Parameter | Result |

|---|---|---|

| 7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline | Stoichiometric Inhibition Factor (f) | ~3 |

| 7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline | Rate Constant with Peroxy Radicals (k7) | 2.4 x 10^5 L mol⁻¹ s⁻¹ (at 60 °C) |

Neuroprotective Implications through Oxidative Stress Reduction (from related derivatives)

The antioxidant properties of quinoline derivatives extend to significant neuroprotective effects, primarily through the mechanism of oxidative stress reduction. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in various neurodegenerative diseases.

A notable example is the research conducted on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative closely related to this compound. In experimental models of Parkinson's disease, HTHQ has demonstrated potent neuroprotective capabilities nih.govnih.gov. The administration of HTHQ led to a significant decrease in markers of oxidative stress in brain tissue nih.govnih.govresearchgate.net.

The neuroprotective mechanism of HTHQ involves the enhancement of the endogenous antioxidant defense system. It was observed to restore the activities of key antioxidant enzymes and upregulate the expression of antioxidant-related genes nih.gov. This action helps to mitigate neuronal damage caused by excessive ROS. Furthermore, by reducing oxidative stress, HTHQ was shown to suppress apoptotic processes (programmed cell death) in neurons, a critical factor in the progression of neurodegenerative conditions nih.gov.

These findings with HTHQ and other related dihydroquinoline derivatives suggest that the trimethylquinoline scaffold could be a promising pharmacophore for the development of therapeutic agents targeting neurodegeneration where oxidative stress is a major contributor bgu.ac.il. The ability of these compounds to cross the blood-brain barrier is also a critical factor in their potential as neuroprotective agents.

Enzyme Modulation and Molecular Target Interactions

The biological activities of quinoline derivatives, including this compound, are often mediated by their interaction with specific enzymes and molecular targets. Research has shown that the quinoline scaffold can serve as a basis for the design of potent and selective enzyme inhibitors.

One area of significant interest is the inhibition of enzymes involved in DNA replication and repair. Certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs) nih.govtmc.edu. These enzymes are crucial for epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The inhibitory mechanism of some quinoline analogs involves intercalation into the DNA, which in turn affects the enzyme's ability to bind to its substrate nih.govtmc.edu.

Furthermore, substituted quinolines have been investigated as noncovalent inhibitors of the human proteasome nih.gov. The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition is a validated strategy in cancer therapy. A lead compound from a library of substituted quinolines was found to inhibit the chymotrypsin-like activity of the proteasome with an IC50 value of 5.4 μM nih.gov. The mode of inhibition was determined to be of a mixed-type, suggesting an allosteric modulation of the proteasome's activity nih.gov.

Molecular docking studies have further elucidated the potential molecular targets of quinoline derivatives. These computational studies predict the binding affinity and interaction patterns of ligands with the active sites of proteins. For example, various quinoline derivatives have been docked against targets such as HIV reverse transcriptase and Estrogen Receptor alpha (ERα), showing promising binding energies and interactions with key amino acid residues nih.govnih.gov. These in silico findings provide a rationale for the observed biological activities and guide the further development of more potent and specific inhibitors.

| Compound Class/Derivative | Molecular Target | Inhibitory Activity/Binding Affinity |

|---|---|---|

| Substituted Quinoline | Human Proteasome (Chymotrypsin-like activity) | IC50 = 5.4 μM |

| Quinoline Derivative 9 | Estrogen Receptor alpha (ERα) | Binding Energy = -7.80 kcal/mol |

| Quinoline Derivative 5b | Estrogen Receptor alpha (ERα) | Binding Energy = -8.70 kcal/mol |

| Quinoline Derivative 4 | HIV Reverse Transcriptase | Docking Score = -10.67 |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional quinoline (B57606) syntheses, such as the Skraup and Friedländer reactions, often require harsh conditions, strong acids, and high temperatures, leading to environmental concerns. ijpsjournal.comresearchgate.net The future of quinoline synthesis is increasingly geared towards "green chemistry" principles, focusing on sustainability, atom economy, and efficiency. nih.gov

Emerging research emphasizes the development of novel synthetic protocols that minimize waste and energy consumption. Key areas of development include:

Metal-Free Catalysis: To circumvent the issues of cost and potential metal contamination in products, methods using inexpensive and eco-friendly catalysts like molecular iodine are being explored. These reactions can facilitate the one-pot synthesis of complex quinoline derivatives from simple starting materials like aryl amines. rsc.org

Water as a Green Solvent: Utilizing water as a reaction medium is a significant step towards sustainability. Environmentally friendly procedures for preparing substituted quinolines have been developed using water as the solvent, often mediated by simple acids like hydrochloric acid. lookchem.com

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net This approach is being applied to classical syntheses to improve their environmental footprint.

| Synthetic Strategy | Catalyst/Medium | Key Advantages |

| Metal-Free Annulation | Molecular Iodine | Avoids metal contamination, low cost, high regioselectivity. rsc.org |

| Friedländer Synthesis | Hydrochloric Acid / Water | Environmentally benign solvent, high efficiency. lookchem.com |

| Dehydrogenative Cyclization | Cobalt (II) Acetate | Mild conditions, one-pot synthesis from simple precursors. organic-chemistry.org |

| Microwave-Assisted Reactions | Ethylene Glycol / Water | Reduced reaction times, improved yields, green solvents. researchgate.net |

| Oxidative Annulation | Copper Catalysis / O₂ | Uses oxygen as a green oxidant, high atom economy. mdpi.com |